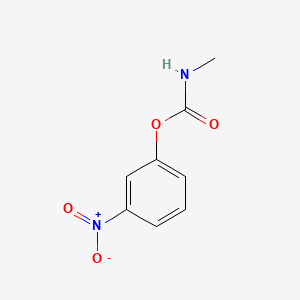
3-Nitrophenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrophenyl methylcarbamate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of carbamic acid, where the hydrogen atom of the carbamic acid is replaced by a 3-nitrophenyl group and a methyl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Nitrophenyl methylcarbamate can be synthesized through several methods. One common method involves the reaction of 3-nitrophenol with methyl isocyanate. The reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. The general reaction scheme is as follows:
3-Nitrophenol+Methyl isocyanate→3-Nitrophenyl methylcarbamate
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitrophenyl methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-nitrophenol and methylamine.
Reduction: It can be reduced to 3-aminophenyl methylcarbamate using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: 3-Nitrophenol and methylamine.
Reduction: 3-Aminophenyl methylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Nitrophenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in enzyme inhibition studies, particularly those involving acetylcholinesterase.
Medicine: Investigated for its potential use in developing pharmaceuticals with specific biological activities.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests
Mecanismo De Acción
The primary mechanism of action of 3-nitrophenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in pest control, where it disrupts the nervous system of insects .
Comparación Con Compuestos Similares
Methyl carbamate: A simpler carbamate with similar inhibitory effects on acetylcholinesterase but less specificity.
Ethyl carbamate: Another carbamate with similar properties but different pharmacokinetics and toxicity profiles.
4-Nitrophenyl methylcarbamate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
Uniqueness: 3-Nitrophenyl methylcarbamate is unique due to its specific substitution pattern, which provides distinct reactivity and biological activity compared to other carbamates. Its nitro group at the 3-position enhances its ability to participate in specific chemical reactions and increases its potency as an enzyme inhibitor .
Propiedades
Número CAS |
6132-21-4 |
|---|---|
Fórmula molecular |
C8H8N2O4 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
(3-nitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8N2O4/c1-9-8(11)14-7-4-2-3-6(5-7)10(12)13/h2-5H,1H3,(H,9,11) |
Clave InChI |
AJJNBMROCIVVSU-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
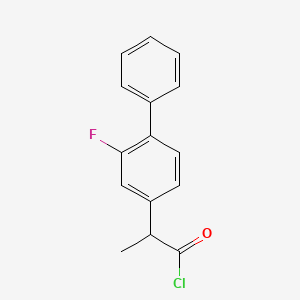
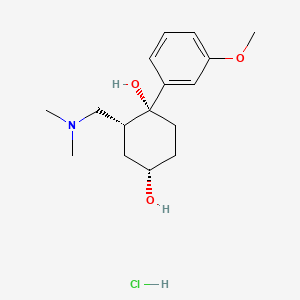
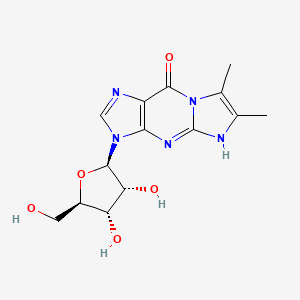
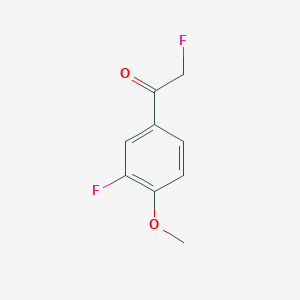
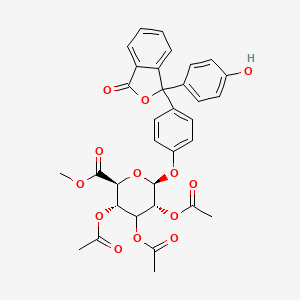
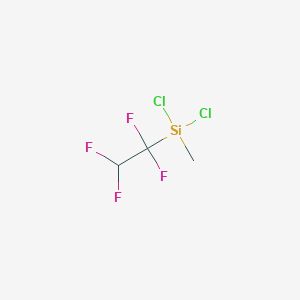
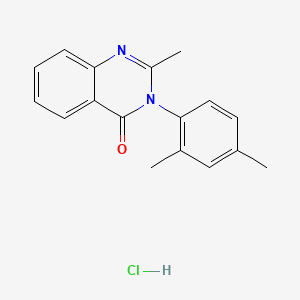
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
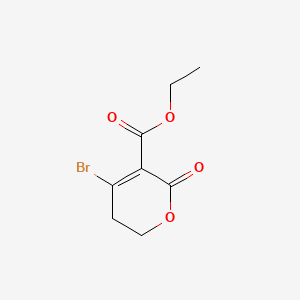

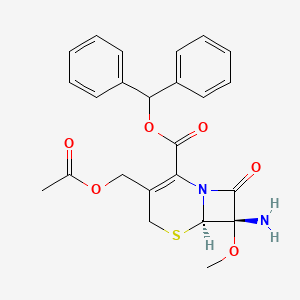
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
